molecular formula C12H14N2O2 B192812 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 152628-03-0

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B192812
CAS No.: 152628-03-0
M. Wt: 218.25 g/mol
InChI Key: XWAJTVCEILFDGU-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a structure known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Mechanism of Action

Target of Action

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid primarily targets specific enzymes or receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating cell growth, immune response, or metabolic processes. The exact target can vary depending on the specific application of the compound, but it often includes enzymes like kinases or receptors involved in signaling pathways .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit or activate the target, leading to changes in its activity. For example, if the target is a kinase, the compound may inhibit its activity, preventing the phosphorylation of downstream proteins and thereby altering cellular signaling pathways .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can induce changes such as reduced cell growth in cancer cells or altered immune responses in inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its action within the body .

Result of Action

At the molecular level, the compound’s action results in the modulation of enzyme or receptor activity, leading to changes in cellular processes. This can result in various cellular effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. These effects are beneficial in treating conditions like cancer, autoimmune diseases, and inflammatory disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective at certain pH levels or temperatures. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

By understanding these aspects of this compound, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.

: Sigma-Aldrich : BMC Chemistry : ChemicalBook

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Cellular Effects

Given the wide range of biological activities exhibited by benzimidazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under refrigeration , but more detailed studies are needed to understand its behavior over time in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-4-10-13-9-6-8(12(15)16)5-7(2)11(9)14-10/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJTVCEILFDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437532
Record name 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152628-03-0
Record name 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152628-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the ring systems in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid?

A1: The benzene ring and the imidazole ring in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid are nearly coplanar, with a dihedral angle of 2.47° between them. [] This near-coplanarity suggests potential conjugation between the two ring systems.

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